4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate butan-2-ol derivative under controlled conditions. One common method involves the use of sodium acetate as a catalyst at room temperature . The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may activate autophagy proteins as a survival mechanism and induce apoptosis through p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable biological activities.
Uniqueness
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is unique due to its specific structural features and the combination of a pyrazole ring with a butan-2-ol moiety. This unique structure contributes to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-[(5-methyl-1H-pyrazol-4-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-7(13)3-4-10-5-9-6-11-12-8(9)2/h6-7,10,13H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
LQMWXYOEQSIETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCCC(C)O |
Origin of Product |
United States |
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